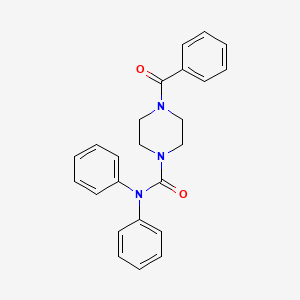

4-benzoyl-N,N-diphenylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-benzoyl-N,N-diphenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c28-23(20-10-4-1-5-11-20)25-16-18-26(19-17-25)24(29)27(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCBNWVSRYPQTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-benzoyl-N,N-diphenylpiperazine-1-carboxamide can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Amide groups in such structures are prone to hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Relevance |

|---|---|---|---|

| Basic Hydrolysis | NaOH, heat | Piperazine-1-carboxylic acid + benzamide | Potential degradation in alkaline media |

| Acidic Hydrolysis | HCl, reflux | Similar to basic hydrolysis | Stability assessment in acidic environments |

This reactivity aligns with general amide chemistry, where the carbonyl group is susceptible to nucleophilic attack .

Oxidation

-

Benzoyl Group Oxidation : The benzoyl substituent may undergo oxidation (e.g., via peroxides or strong oxidizing agents) to form benzoic acid derivatives.

-

Piperazine Ring Oxidation : Piperazine rings can oxidize to form N-oxides, though this requires specific oxidizing agents .

Reduction

-

Amide Reduction : Conversion to the corresponding amine via LiAlH4 or similar reagents, yielding N,N-diphenylpiperazine-4-benzylamine.

-

Benzoyl Reduction : Reduction of the benzoyl group to a benzyl group (e.g., using H2/Pd), forming 4-benzyl-N,N-diphenylpiperazine-1-carboxamide .

Alkylation

-

N-Alkylation : The piperazine nitrogen may undergo alkylation (e.g., with alkyl halides), though steric hindrance from the N,N-diphenyl groups could limit reactivity .

-

Benzoyl Substitution : The benzoyl group may participate in Friedel-Crafts acylation or nucleophilic aromatic substitution under specific conditions .

Electrophilic Aromatic Substitution

The phenyl rings in the diphenylcarboxamide moiety may undergo reactions such as nitration or sulfonation, depending on directing effects of substituents .

Cyclization and Rearrangement

Piperazine derivatives are known to undergo cyclization reactions, though this is less likely for fully substituted derivatives like the target compound. Potential pathways include:

-

Intramolecular Amide Formation : If additional reactive groups are present, though the fully substituted structure limits this .

-

Ring Expansion/Contraction : Unlikely due to the rigid piperazine framework .

Biological and Metabolic Transformations

While not directly addressed in the sources, analogous piperazine carboxamides (e.g., N,4-diphenylpiperazine-1-carboxamide) are studied for their metabolic stability . Likely pathways include:

-

Hydrolysis : Amide bond cleavage by proteases or esterases.

-

Oxidative Metabolism : Cytochrome P450-mediated oxidation of the benzoyl or piperazine moieties .

Key Observations

-

Structural Stability : The fully substituted piperazine and phenyl groups confer steric hindrance, potentially reducing reactivity compared to less substituted analogs .

-

Functional Group Interactions : The benzoyl group and amide moiety may influence each other’s reactivity (e.g., electron-withdrawing effects).

-

Analytical Methods : Purification and characterization would likely involve HPLC, NMR, and mass spectrometry, as seen in analogous compounds.

Research Gaps

-

Limited direct experimental data for the specific compound in the provided sources.

-

Need for further studies on regioselectivity in substitution reactions and metabolic pathways.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

- TRPV1 Antagonism : Research indicates that derivatives of N,N-diphenylpiperazine-1-carboxamide are potent antagonists of the transient receptor potential vanilloid 1 (TRPV1) channel, which is implicated in pain and inflammatory responses. The structure-activity relationship (SAR) studies have shown that modifications to the piperazine ring can enhance antagonistic activity against TRPV1, suggesting potential uses in pain management therapies .

- Anticancer Activity : The compound has been evaluated for its anticancer properties. Studies have demonstrated that certain derivatives possess significant anti-proliferative effects against various cancer cell lines, including colorectal and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds relevant in cancer therapy research .

- Antimicrobial Effects : Some studies have highlighted the antimicrobial potential of piperazine derivatives, including 4-benzoyl-N,N-diphenylpiperazine-1-carboxamide. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, indicating their possible application in treating bacterial infections .

Structure-Activity Relationships

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Key findings include:

- Modification of Substituents : Variations in the benzoyl and diphenyl substituents significantly influence the compound's biological activity. For instance, introducing electron-withdrawing or electron-donating groups can modulate the binding affinity to biological targets such as receptors or enzymes involved in disease pathways .

- Synthesis of Derivatives : Synthetic pathways have been developed to create analogs with improved efficacy and selectivity. For example, modifications at the piperazine nitrogen or the carboxamide group have yielded compounds with enhanced TRPV1 antagonistic properties and better pharmacokinetic profiles .

Case Studies

Several case studies exemplify the applications of this compound:

Mechanism of Action

The mechanism of action of 4-benzoyl-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can improve cognitive function and memory in patients with neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Key Findings

α-Glucosidase Inhibitors

- This compound vs. 4-(4-Methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide: Both compounds share the diphenylpiperazine scaffold but differ in substituents (benzoyl vs. methylbenzenesulfonyl). Despite identical IC50 values, the benzoyl group in the former enhances lipophilicity (LogP = 3.8 vs. The sulfonyl group may introduce stronger electron-withdrawing effects, altering binding interactions with α-glucosidase residues like LYS96 and ASP95 .

Comparison with Voglibose :

Voglibose, a clinically used inhibitor, exhibits superior potency (IC50 = 23.4 µM) due to its carbohydrate-like structure, enabling extensive hydrogen bonding (HBA = 8, HBD = 8) with the enzyme’s active site. In contrast, this compound lacks HBDs, relying on hydrophobic interactions, which may limit affinity but enhance metabolic stability .

Piperazine-Carboxamide Derivatives

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): This compound features a chlorophenyl group and ethyl substituent. However, its lack of α-glucosidase activity data limits direct comparison .

- Quinazolinone-Piperazine Derivatives (A1–A6, ): These analogues incorporate a 4-oxo-3,4-dihydroquinazolin-2-ylmethyl group, which introduces additional hydrogen-bonding sites. For example, A3 (4-fluorophenyl derivative) shows a melting point of 196.5–197.8°C, suggesting higher crystallinity compared to the target compound. However, their biological activities remain uncharacterized in the provided evidence .

Structural Modifications Impacting Activity

- Nitrobenzenesulfonyl Derivative (): The nitro group in 4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide introduces strong electron-withdrawing effects, which may enhance reactivity but reduce selectivity.

- 4-Benzyl-N-methylpiperazine-1-carbothioamide (): Replacement of the carboxamide with a thioamide group alters hydrogen-bonding capacity and metabolic stability. This derivative exhibits diverse biological activities (e.g., antimicrobial, CNS stimulation), highlighting how minor structural changes redirect therapeutic utility .

Biological Activity

4-benzoyl-N,N-diphenylpiperazine-1-carboxamide, a compound within the piperazine family, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula : C24H23N3O2

CAS Number : 526190-66-9

IUPAC Name : this compound

The structure of this compound features a piperazine ring substituted with a benzoyl group and two phenyl groups. This unique arrangement contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

The compound acts primarily as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is crucial in various neurological conditions where increased cholinergic activity is beneficial, such as Alzheimer's disease.

Interaction with Molecular Targets

- Acetylcholinesterase Inhibition : Binds to the active site of the enzyme.

- TRPV1 Antagonism : Exhibits antagonistic properties against the TRPV1 receptor, which is involved in pain perception and inflammation .

Antimicrobial Properties

Research indicates that derivatives of piperazine compounds, including this compound, show significant antimicrobial activity. This is particularly relevant in the context of developing new antibiotics against resistant strains of bacteria.

Anticancer Potential

Studies have demonstrated that this compound possesses anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. The ability to modulate key signaling pathways related to cell survival makes it a candidate for further investigation in cancer therapy .

Data Table: Summary of Biological Activities

Case Study 1: Acetylcholinesterase Inhibition

A study highlighted that this compound effectively inhibited acetylcholinesterase activity in vitro, leading to increased acetylcholine levels. This effect was linked to improved cognitive function in animal models of Alzheimer's disease.

Case Study 2: TRPV1 Antagonism

In a pharmacological evaluation, this compound showed promising results as a TRPV1 antagonist. The study reported reduced pain responses in models of inflammatory pain, suggesting potential applications in pain management therapies .

Q & A

Q. What are the common synthetic routes for preparing 4-benzoyl-N,N-diphenylpiperazine-1-carboxamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 1-benzoylpiperazine with diphenylcarbamoyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. Optimization strategies include adjusting stoichiometry (1:1.2 molar ratio of piperazine to carbamoyl chloride) and employing microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Key techniques include:

- FT-IR : Analyze carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹, benzoyl C=O at ~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) to confirm carboxamide and benzoyl groups .

- NMR : ¹H NMR should show distinct signals for piperazine protons (δ 2.5–3.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and amide protons (δ 7.8–8.2 ppm). ¹³C NMR confirms carbonyl carbons (~165–170 ppm) .

- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., N-H⋯O interactions in the crystal lattice) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory effects of this compound on human carbonic anhydrase isoforms?

Methodological Answer:

- Assay Design : Use a stopped-flow CO₂ hydration assay with recombinant hCA I/II isoforms. Prepare test compound solutions in Tris-SO₄ buffer (pH 7.4) and measure enzyme activity via pH change.

- Controls : Include acetazolamide (positive control) and DMSO (vehicle control).

- Data Analysis : Calculate IC₅₀ values using nonlinear regression. Validate results with Lineweaver-Burk plots to determine inhibition kinetics (competitive/uncompetitive) .

Q. How does substitution at the piperazine ring influence molecular conformation and intermolecular interactions in crystallographic studies?

Methodological Answer:

- Crystallography : Compare crystal structures of derivatives with varying substituents (e.g., fluorophenyl vs. methyl groups). Analyze dihedral angles between the benzoyl and carboxamide groups to assess steric effects.

- Hydrogen Bonding : Map interactions like N-H⋯O (amide-to-carbonyl) or C-H⋯π (aromatic stacking) using software (e.g., Mercury). Substituents with electron-withdrawing groups (e.g., -F) enhance lattice stability via polar interactions .

Q. What methodological approaches resolve discrepancies in reported biological activities of this compound analogs?

Methodological Answer:

- Source Identification : Compare assay conditions (e.g., enzyme source, buffer pH, incubation time). For cytotoxicity studies, verify cell line authenticity (STR profiling) and normalize data to viability controls (MTT assay).

- Meta-Analysis : Use multivariate regression to isolate variables (e.g., substituent electronegativity, logP) affecting activity. Reproduce conflicting studies under standardized protocols .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl, 3-methoxyphenyl) to test electronic/steric effects.

- Biological Testing : Screen analogs against target proteins (e.g., kinases, GPCRs) using high-throughput assays.

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities and correlate with experimental IC₅₀ values. QSAR models can prioritize substituents for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.